3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the piperazine ring. The final step involves the coupling of the piperazine derivative with the pyrrolidine-2,5-dione core under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24ClN3O4 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24ClN3O4/c24-18-4-1-16(2-5-18)14-27-22(28)12-19(23(27)29)26-9-7-25(8-10-26)13-17-3-6-20-21(11-17)31-15-30-20/h1-6,11,19H,7-10,12-15H2 |
InChI Key |
OWPLGTCMPHVOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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